1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile
Overview
Description
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile is an organic compound that features a brominated pyridine ring attached to a cyclopentanecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This amine undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative.
Cyclopentanecarbonitrile Formation: The pyridine derivative is then reacted with cyclopentanecarbonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions to form the pyridine derivative.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .
Scientific Research Applications
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-HIV properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with similar biological activities.
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-Fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: Another brominated pyridine derivative with potential therapeutic applications.
Uniqueness
1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile is unique due to its specific structure, which combines a brominated pyridine ring with a cyclopentanecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopentane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10(14-7-9)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXAGGHHMFBJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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